3-methoxy-1H-pyrazol-4-amine

Physicochemical Properties Medicinal Chemistry Drug Design

3-Methoxy-1H-pyrazol-4-amine is a heterocyclic building block featuring a unique 3-methoxy and 4-amine substitution pattern on the pyrazole ring. Its free N1-H and primary amine groups enable versatile derivatization for focused kinase inhibitor libraries, while its TPSA (63.93 Ų) supports CNS drug design applications. Unlike N-alkylated analogs, this compound retains dual functionalization sites, offering distinct synthetic utility that prevents direct interchangeability without reaction re-optimization. This research chemical is supplied at a confirmed purity of 98%, ensuring reliability for SAR studies and analytical method development.

Molecular Formula C4H7N3O
Molecular Weight 113.12
CAS No. 2450343-54-9
Cat. No. B2925869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-1H-pyrazol-4-amine
CAS2450343-54-9
Molecular FormulaC4H7N3O
Molecular Weight113.12
Structural Identifiers
SMILESCOC1=C(C=NN1)N
InChIInChI=1S/C4H7N3O/c1-8-4-3(5)2-6-7-4/h2H,5H2,1H3,(H,6,7)
InChIKeyQUUFGHHLKZDDMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-1H-pyrazol-4-amine (CAS 2450343-54-9) Procurement & Technical Baseline


3-Methoxy-1H-pyrazol-4-amine (CAS 2450343-54-9) is a heterocyclic aromatic amine and a substituted pyrazole building block . With a molecular formula of C₄H₇N₃O and a molecular weight of 113.12 g/mol, it is characterized by a methoxy group at the 3-position and a primary amine at the 4-position of the pyrazole ring . It is typically supplied as a research chemical with a purity of 98% . This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, often used to construct more complex molecular architectures [1].

Why 3-Methoxy-1H-pyrazol-4-amine Cannot Be Directly Substituted by Common Analogs


The unique substitution pattern of 3-methoxy-1H-pyrazol-4-amine—a free amine at the 4-position and a methoxy group at the 3-position—confers a distinct electronic and steric environment that dictates its reactivity and physicochemical profile. Substitution with a close analog, such as 1H-pyrazol-4-amine, eliminates the methoxy group, drastically altering the electron density and hydrogen-bonding capacity of the ring [1]. Conversely, analogs like 3-methoxy-1-methyl-1H-pyrazol-4-amine introduce an N-methyl group, which blocks a key site for further derivatization and changes the compound's lipophilicity (LogP) . These structural modifications result in different predicted properties and synthetic utility, making direct interchangeability without re-optimization of reaction conditions or biological activity highly unlikely [2].

Quantitative Differentiation of 3-Methoxy-1H-pyrazol-4-amine for Scientific Selection


Physicochemical Profile: TPSA and Hydrogen Bonding Capacity Comparison

The target compound possesses a Topological Polar Surface Area (TPSA) of 63.93 Ų, a key descriptor for predicting membrane permeability and oral bioavailability . This is quantitatively distinct from common comparators. For instance, the unsubstituted core, 1H-pyrazol-4-amine, lacks the methoxy group and has a significantly lower TPSA (approx. 54.0 Ų, predicted) and different hydrogen-bonding capacity [1]. The TPSA of 3-methoxy-1H-pyrazol-4-amine also differs from N-methylated analogs, which, while sharing a similar core, exhibit altered polarity and LogP values .

Physicochemical Properties Medicinal Chemistry Drug Design

Synthetic Versatility: Differentiated from N-Substituted Analogs

Unlike N-substituted analogs such as 3-methoxy-1-methyl-1H-pyrazol-4-amine, the target compound features an unsubstituted N1 position on the pyrazole ring . This free N-H group is available for further functionalization, including alkylation, acylation, or use as a directing group in metal-catalyzed reactions, which is a key differentiating factor for synthetic planning [1]. In contrast, the N-methyl analog has this site blocked, limiting its use in certain downstream synthetic routes .

Organic Synthesis Building Block Medicinal Chemistry

Commercial Availability and Purity Benchmarking

3-Methoxy-1H-pyrazol-4-amine is commercially available from multiple reputable vendors at a standard purity of 98% . This level of purity is typical for research-grade building blocks and is comparable to or exceeds that of many direct analogs . For instance, while the N-methyl analog is also available at 95-98% purity, the target compound's pricing and pack sizes offer a distinct procurement profile .

Procurement Supply Chain Quality Control

Regioisomeric Identity: Clear Distinction from 5-Amino-3-methoxypyrazole

The compound 3-methoxy-1H-pyrazol-4-amine is unequivocally identified by its CAS number 2450343-54-9 and has a distinct IUPAC name that specifies the 4-amine and 3-methoxy substitution pattern . This is in contrast to its regioisomer, 5-amino-3-methoxypyrazole, which is a different chemical entity. The target compound's unique InChIKey (QUUFGHHLKZDDMF-UHFFFAOYSA-N) provides an unambiguous digital fingerprint for database searching and identity verification, ensuring procurement of the correct regioisomer .

Analytical Chemistry Quality Control Tautomerism

Optimal Scientific and Procurement Applications for 3-Methoxy-1H-pyrazol-4-amine


Medicinal Chemistry: Scaffold for Kinase Inhibitor Libraries

The compound's free N1-H and 4-amine groups, combined with the methoxy moiety, make it an excellent starting point for synthesizing focused libraries of aminopyrazole-based kinase inhibitors [1]. Its TPSA of 63.93 Ų places it in a favorable range for central nervous system (CNS) drug design, where a TPSA below 90 Ų is often desirable for blood-brain barrier penetration . Researchers can use it to explore structure-activity relationships (SAR) by derivatizing the amine group or the N1 position, a key advantage over N-alkylated analogs .

Organic Synthesis: Versatile Building Block for Heterocyclic Chemistry

3-Methoxy-1H-pyrazol-4-amine is a valuable intermediate for constructing more complex heterocyclic systems. The primary amine can undergo diazotization, acylation, or reductive amination, while the pyrazole N-H can be alkylated or arylated [1]. This dual functionality is not present in analogs like 3-methoxy-1-methyl-1H-pyrazol-4-amine, which has a blocked N1 position, limiting its utility in certain synthetic routes . The compound is thus suited for creating diverse fused pyrazole ring systems, such as pyrazolopyrimidines .

Analytical Chemistry: Reference Standard for Method Development

Due to its well-defined structure and availability at 98% purity, this compound can serve as a reference standard for developing and validating analytical methods, such as HPLC or LC-MS, for detecting aminopyrazole derivatives in complex mixtures [1]. Its unique InChIKey (QUUFGHHLKZDDMF-UHFFFAOYSA-N) and CAS number (2450343-54-9) provide unambiguous identifiers for accurate database registration and sample tracking .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-methoxy-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.